

## Avitinib Maleate: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally administered, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to the T790M mutation.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Avitinib maleate, consolidating available data into a structured format to facilitate research and development efforts.

# Pharmacodynamics: Targeting the Molecular Drivers of Cancer

Avitinib's primary mechanism of action is the selective and irreversible inhibition of mutant forms of EGFR.[5] This targeted approach allows for potent suppression of tumor growth while minimizing off-target effects associated with earlier generation TKIs.

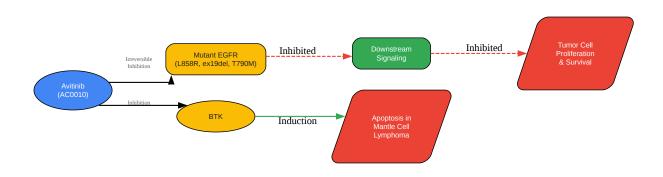
#### **Mechanism of Action**

Avitinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.[6] This action is particularly effective against EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[4] By blocking EGFR signaling, Avitinib effectively



inhibits downstream pathways crucial for cancer cell proliferation and survival, including the Akt and ERK1/2 pathways.[1][7]

Beyond EGFR, Avitinib has also been identified as an inhibitor of Bruton's tyrosine kinase (BTK), suggesting potential therapeutic applications in B-cell malignancies.[1][8] This dual activity may also contribute to its immunomodulatory effects by inhibiting the production and release of pro-inflammatory cytokines.[8]



Click to download full resolution via product page

Figure 1: Avitinib's dual mechanism of action on EGFR and BTK pathways.

#### **In Vitro Potency**

Biochemical and cellular assays have consistently demonstrated Avitinib's high potency and selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is a key factor in its favorable safety profile, as it reduces the incidence of adverse effects commonly associated with non-selective EGFR inhibitors, such as skin rash and diarrhea.[5]



Target	IC50 (nM)	Cell Line	IC50 (nM)
EGFR L858R	0.18[1][7][9]	NCI-H1975 (L858R/T790M)	7.3[1][7][10]
EGFR T790M	0.18[1][7][9]	NIH/3T3_TC32T8	2.8[1][7][10]
Wild-Type EGFR	7.68[1][2][7][9]	A431 (WT EGFR)	-

**Table 1:** In Vitro Potency of **Avitinib Maleate**.

# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of **Avitinib maleate** has been characterized in both preclinical and clinical studies, providing essential information on its absorption, distribution, metabolism, and excretion.

#### **Absorption and Distribution**

Following oral administration, Avitinib is absorbed with a time to maximum plasma concentration (Tmax) of 1 to 2 hours.[2] Preclinical studies in xenograft models have shown that Avitinib is rapidly distributed into tissues.[2] However, its concentration in the cerebrospinal fluid (CSF) is low, indicating weak penetrability of the blood-brain barrier (BBB), with a reported penetration rate of 0.046%-0.146%.[2][11] Despite this, Avitinib has shown good control of brain metastases in some patients.[2][11]

#### Metabolism

Avitinib is metabolized in the liver, and studies suggest that it may be a substrate of CYP enzymes.[12] This indicates a potential for drug-drug interactions with inhibitors or inducers of these enzymes. In vitro studies have shown that Avitinib can inhibit the metabolism of other drugs, such as osimertinib, which is a substrate of CYP3A4/5.[12]

#### **Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of Avitinib from preclinical and clinical studies.



Parameter	Value	Species/Model	Dose
Bioavailability	15.9 - 41.4%	Rat	12.5, 50, 200 mg/kg (oral)[2]
Tmax	1 - 2 hours	Rat	12.5, 50, 200 mg/kg (oral)[2]
t½ (Elimination Half- life)	1.73 hours	Mouse (NCI-H1975 xenograft)	10 mg/kg (intravenous)[2]
Total Body Clearance	5.91 L/h/kg	Mouse (NCI-H1975 xenograft)	10 mg/kg (intravenous)[2]
Volume of Distribution	14.76 L/kg	Mouse (NCI-H1975 xenograft)	10 mg/kg (intravenous)[2]

**Table 2:** Preclinical Pharmacokinetic Parameters of Avitinib.

A first-in-human Phase I clinical trial provided valuable pharmacokinetic data in patients with NSCLC. Based on this data, a twice-daily administration was recommended, with 300 mg twice daily suggested as the recommended Phase II dose.[13]

## **Clinical Efficacy and Safety**

Clinical trials have demonstrated that Avitinib has a well-tolerated safety profile and promising antitumor activity in NSCLC patients with acquired resistance to first-generation EGFR TKIs.

[13]

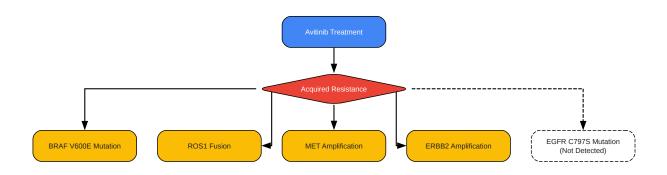
Common treatment-emergent adverse events include diarrhea, skin rash, and increased alanine transaminase levels.[13] Most of these events are mild and reversible.[11]

In a Phase I study, the overall response rate was 36.5% across all evaluated doses.[13] In patients receiving daily doses of 350 mg or higher, the overall response rate was 50.0%, with a median progression-free survival ranging from 14.0 to 35.6 weeks.[13]

#### **Resistance Mechanisms**



As with other targeted therapies, acquired resistance to Avitinib can develop. Interestingly, the EGFR C797S mutation, a common resistance mechanism to the third-generation inhibitor osimertinib, was not detected in patients who developed resistance to Avitinib in one study.[13] Instead, other mechanisms such as BRAF V600E mutation, ROS1 fusion, and amplification of MET and ERBB2 were identified.[13]



Click to download full resolution via product page

**Figure 2:** Observed mechanisms of acquired resistance to Avitinib.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the evaluation of Avitinib.

### **In Vitro Kinase Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of Avitinib against various EGFR mutants and wild-type EGFR.

#### Methodology:

• Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase assay



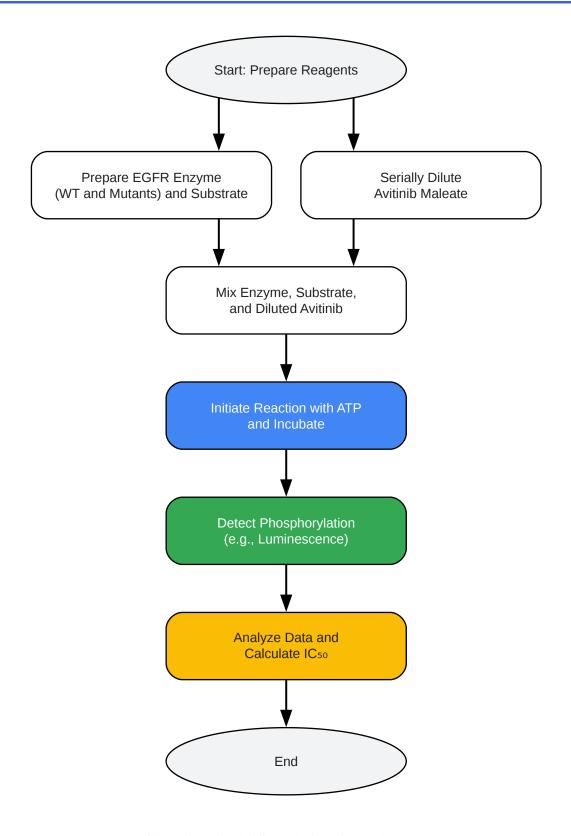




buffer.

- Compound Dilution: Avitinib maleate is serially diluted in DMSO to create a range of concentrations.
- Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).
- Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.
- Data Analysis: The luminescence or absorbance signal is plotted against the logarithm of the inhibitor concentration. The IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page

Figure 3: Workflow for an in vitro kinase inhibition assay.



### **Cellular Phosphorylation Assay**

Objective: To assess the inhibitory effect of Avitinib on EGFR phosphorylation and downstream signaling in cancer cell lines.

#### Methodology:

- Cell Culture: Human cancer cell lines expressing relevant EGFR mutations (e.g., NCI-H1975) or wild-type EGFR (e.g., A431) are cultured to sub-confluency.
- Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.
- Drug Treatment: Cells are treated with varying concentrations of Avitinib maleate for a specified duration (e.g., 2 hours).
- Ligand Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.
- Cell Lysis: Cells are lysed, and protein concentrations are determined.
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. A loading control (e.g., GAPDH or β-actin) is also used.
- Detection and Quantification: Blots are incubated with secondary antibodies and visualized using a chemiluminescence detection system. Band intensities are quantified using densitometry software.

This in-depth guide provides a solid foundation for understanding the pharmacokinetic and pharmacodynamic properties of **Avitinib maleate**. The compiled data and methodologies are intended to support further research and development of this promising therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Avitinib (Abivertinib, AC0010) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. What is Avitinib Maleate used for? [synapse.patsnap.com]
- 5. avitinib My Cancer Genome [mycancergenome.org]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avitinib Maleate: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605098#understanding-avitinib-maleatepharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com